全氟二醇

描述

Synthesis Analysis

The synthesis of perfluoropinacol involves fluorination techniques that replace hydrogen atoms with fluorine, creating a highly stable and reactive molecule. This process is fundamental in creating perfluorinated compounds, which exhibit a range of desirable properties such as chemical and thermal stability. The synthesis of fluorophosphoranes containing the perfluoropinacolyl ring system demonstrates the complexity and specificity required in synthesizing such molecules, highlighting the importance of fluorination in altering molecular properties (Gibson, Röschenthaler, & Schmutzler, 1975).

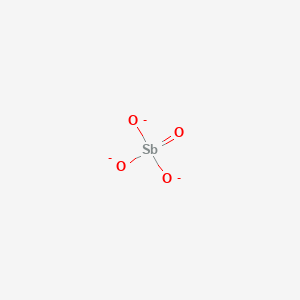

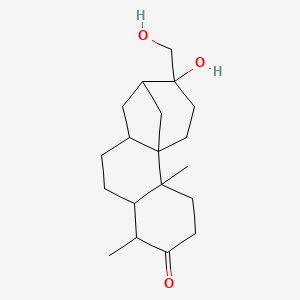

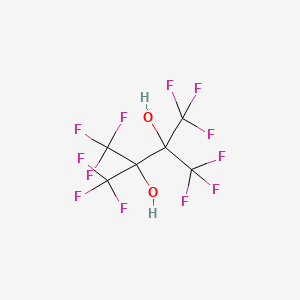

Molecular Structure Analysis

The molecular structure of perfluoropinacol significantly contributes to its chemical behavior and reactivity. The presence of fluorine atoms imparts a high degree of electronegativity, affecting the molecule's interactions with other substances. Studies on mixed ligand complexes of perfluoropinacol with metals such as Ni2+, Pd2+, Pt2+, and Cu2+ reveal how the perfluoropinacolato ion can chelate to metal ions, forming stable neutral complexes. These interactions are predominantly determined by electronic effects, although steric influences may also play a role (Cripps & Willis, 1975).

Chemical Reactions and Properties

Perfluoropinacol's chemical reactivity is notably influenced by its perfluorinated structure, enabling it to engage in a variety of chemical reactions. The compound's ability to ionize and chelate with metal ions forms the basis for creating complex structures with distinct properties. This behavior is crucial for applications in catalysis and materials science, where specific chemical functionalities are required.

Physical Properties Analysis

The physical properties of perfluoropinacol, such as its solubility, boiling point, and melting point, are markedly different from those of its non-fluorinated analogs. These differences stem from the strong carbon-fluorine bonds and the molecule's overall electronegativity, which affect its interactions with solvents and other compounds. The solvent organization around perfluoro groups significantly influences the photophysical properties of perfluorinated molecules, demonstrating the impact of the perfluoro moiety on molecular behavior (Mondal et al., 2016).

科学研究应用

环境归趋和降解

全氟二醇作为多氟烷基化学品的一部分,在环境研究中具有重要意义。它在土壤和水体等各种环境中降解为全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs),一直是广泛研究的课题。这种转化至关重要,因为 PFCAs 和 PFSAs 具有毒性,引发了对环境和人类健康影响的担忧 (Liu & Avendaño, 2013).

海洋中的存在和影响

全氟化合物(包括全氟二醇衍生物)在海洋中的存在令人担忧。研究表明它们在海洋环境中广泛存在,包括北极和南极海洋等偏远地区。该研究强调了追踪这些化合物进入海洋的来源和途径的必要性,因为它们具有潜在的环境风险 (Yamashita et al., 2005).

生物医学应用

在生物医学领域,全氟二醇的衍生物(如全氟化碳 (PFCs))已被用作器官保存技术中的氧气载体。PFCs 的高氧溶解能力已被用于在移植过程中维持器官的活力 (Hosgood & Nicholson, 2010).

工业和消费产品

全氟二醇相关化合物在各种消费产品中得到广泛应用,包括表面活性剂、润滑剂、油漆和食品包装。它们的独特特性使它们成为众多工业过程不可或缺的一部分,尽管它们的持久性和潜在毒性是日益关注的领域 (Lindstrom et al., 2011).

安全和危害

未来方向

Perfluoropinacol, as a member of the Per- and polyfluoroalkyl substances (PFAS), is of increasing regulatory concern . The future research directions for PFAS, including Perfluoropinacol, will likely focus on understanding their distribution, substitution of regulated substances, increasing structural diversity, and identifying the unknown “Dark Matter” of PFAS .

作用机制

Target of Action

Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .

Mode of Action

Perfluoropinacol interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .

Biochemical Pathways

Perfluoropinacol affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of Perfluoropinacol’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoropinacol. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, Perfluoropinacol and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .

属性

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。